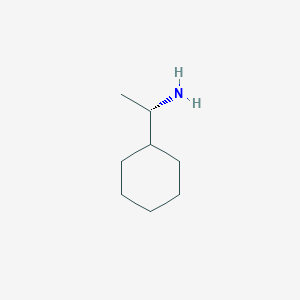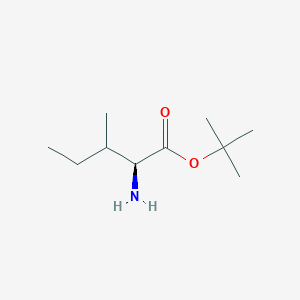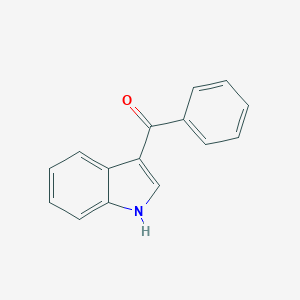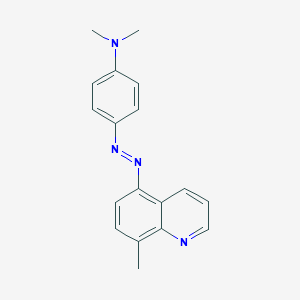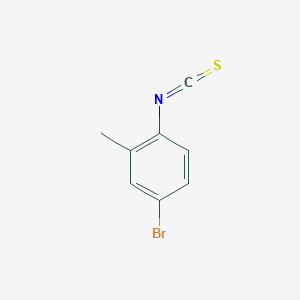
2-Nitrobutyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobutyl methacrylate (NBMA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a nitro-containing methacrylate monomer that has the potential to form copolymers with other monomers. NBMA can be used to modify the properties of polymers, making them more suitable for different applications.
Wirkmechanismus
The mechanism of action of 2-Nitrobutyl methacrylate is not well understood. However, it is believed that the nitro group in this compound can undergo reduction to form amines, which can then react with other functional groups in the polymer matrix. This reaction can lead to the formation of crosslinks, which can improve the mechanical properties of the polymer.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. However, it is important to note that the toxicity of this compound may vary depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Nitrobutyl methacrylate in lab experiments is its ability to modify the properties of polymers. This can be useful in developing new materials with specific properties. However, one of the limitations of using this compound is its potential toxicity. Researchers must take precautions when handling this compound and ensure that they are using it in a safe manner.
Zukünftige Richtungen
There are several future directions for research on 2-Nitrobutyl methacrylate. One area of research is the development of new copolymers using this compound. These copolymers could have applications in a wide range of industries, such as electronics, coatings, and biomedical devices. Another area of research is the investigation of the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of new materials with improved properties. Finally, research could focus on the toxicity of this compound and ways to mitigate any potential health risks associated with its use.
Conclusion:
In conclusion, this compound is a versatile monomer that has a wide range of applications in scientific research. Its ability to modify the properties of polymers makes it a valuable tool in developing new materials for various applications. While there are some limitations to its use, the potential benefits of using this compound make it an important area of research for the future.
Synthesemethoden
2-Nitrobutyl methacrylate can be synthesized by the reaction of 2-nitro-1-butanol with methacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of this compound depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-Nitrobutyl methacrylate has a wide range of applications in scientific research. It can be used as a monomer to synthesize copolymers with other monomers, such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have unique properties, such as thermal stability, biocompatibility, and adhesion, which make them suitable for various applications, such as coatings, adhesives, and biomedical devices.
Eigenschaften
CAS-Nummer |
17977-11-6 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-nitrobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3 |
InChI-Schlüssel |
DOEOZIKIOFMZJE-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCC(COC(=O)C(=C)C)[N+](=O)[O-] |
Andere CAS-Nummern |
17977-11-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





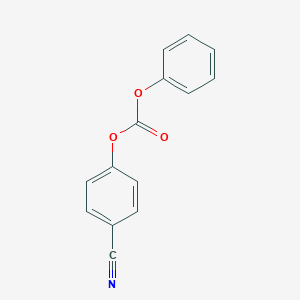

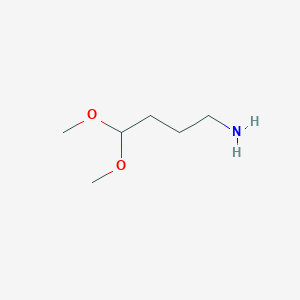
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)


